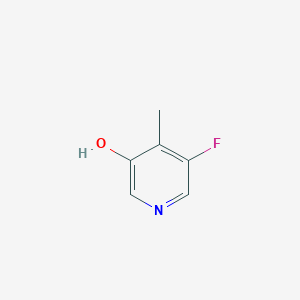
5-(5-Chloro-2-fluorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Chloro-2-fluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8ClFN2O and a molecular weight of 250.66 g/mol . This compound is a derivative of nicotinamide, which is an amide form of nicotinic acid. It is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring attached to the nicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-fluorophenyl)nicotinamide typically involves the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like platinum carbon or Raney nickel under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve high-pressure autoclaves and the use of hydrogenation reactions to achieve the desired purity and yield. The process includes steps like vacuumizing, nitrogen replacement, and hydrogen pressurization, followed by filtration and concentration .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-fluorophenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions often involve controlled temperatures and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
5-(5-Chloro-2-fluorophenyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-fluorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like succinate dehydrogenase, affecting the respiratory enzyme complex in pathogenic fungi . This inhibition can disrupt the normal physiological functions of the target organism, leading to its antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Boscalid: A fungicide with a similar structure but different substituents.
Nicotinamide Derivatives: Compounds like 2-chloro-N-(2-chlorophenyl)nicotinamide and N-(2-bromophenyl)-2-chloronicotinamide.
Uniqueness
5-(5-Chloro-2-fluorophenyl)nicotinamide is unique due to its specific chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives .
Properties
CAS No. |
1346692-11-2 |
|---|---|
Molecular Formula |
C12H8ClFN2O |
Molecular Weight |
250.65 g/mol |
IUPAC Name |
5-(5-chloro-2-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-1-2-11(14)10(4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17) |
InChI Key |
OYGWELQVRYJPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



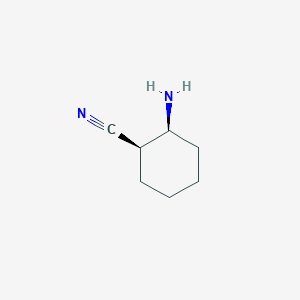


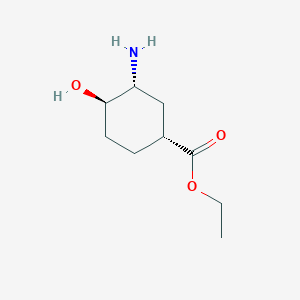
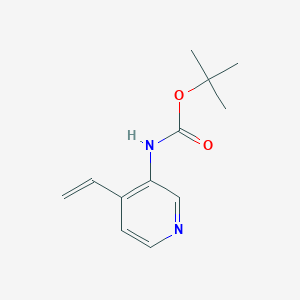
![2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926606.png)
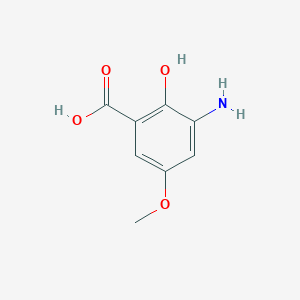
![3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11926620.png)
